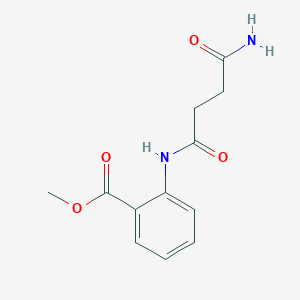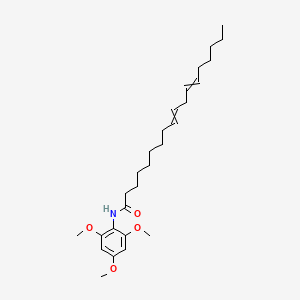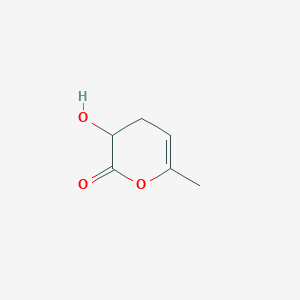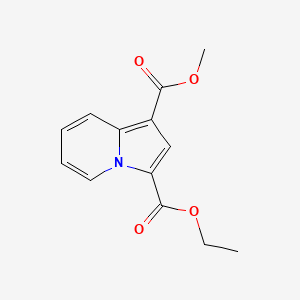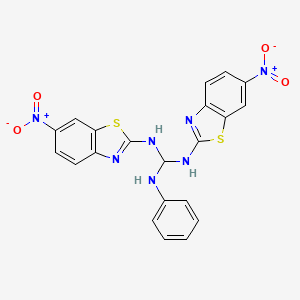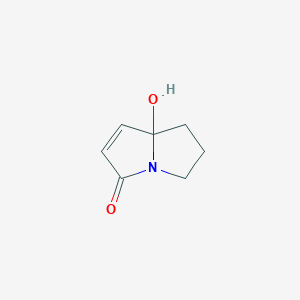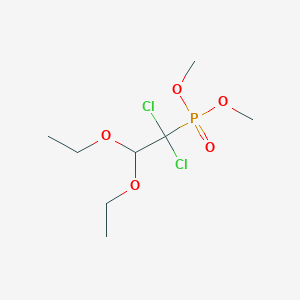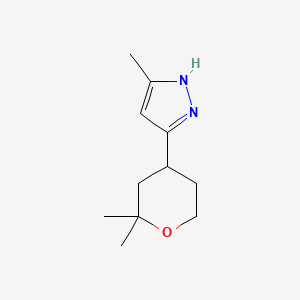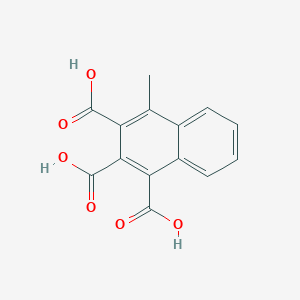
4-Methylnaphthalene-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylnaphthalene-1,2,3-tricarboxylic acid is an organic compound belonging to the class of tricarboxylic acids It is characterized by the presence of three carboxyl functional groups (-COOH) attached to a naphthalene ring, with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnaphthalene-1,2,3-tricarboxylic acid typically involves multi-step organic reactions. One common method is the oxidation of 4-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate carboxylic acids, which are further oxidized to yield the tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts may also be employed to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
4-Methylnaphthalene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
Oxidation Products: Quinones, carboxylic acid derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Halogenated naphthalenes, nitro-naphthalenes
Scientific Research Applications
4-Methylnaphthalene-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Methylnaphthalene-1,2,3-tricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of multiple carboxyl groups allows for strong interactions with metal ions and other polar molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: Another tricarboxylic acid with three carboxyl groups, widely known for its role in the citric acid cycle.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Tricarballylic Acid: A tricarboxylic acid with a different carbon skeleton, used in various biochemical studies.
Uniqueness
4-Methylnaphthalene-1,2,3-tricarboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties compared to other tricarboxylic acids. The presence of the methyl group at the 4-position further differentiates it, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
117617-77-3 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
4-methylnaphthalene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H10O6/c1-6-7-4-2-3-5-8(7)10(13(17)18)11(14(19)20)9(6)12(15)16/h2-5H,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
NHLOGIGYIZDFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
